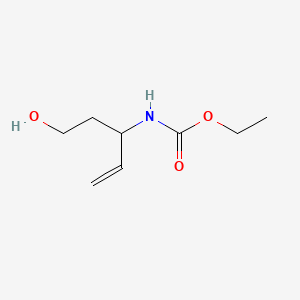
5-Ethyl-2-(1-methyl-2-(phenylmethylene)hydrazino)-4(5H)-thiazolone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-2-[1-methyl-2-(phenylmethylene)hydrazino]thiazol-4(5H)-one is a heterocyclic organic compound. It is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.
Métodos De Preparación
The synthesis of 5-Ethyl-2-[1-methyl-2-(phenylmethylene)hydrazino]thiazol-4(5H)-one typically involves the reaction of appropriate thiazole precursors with hydrazine derivatives under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these reactions using continuous flow reactors or batch reactors, optimizing the reaction parameters to achieve efficient production.
Análisis De Reacciones Químicas
5-Ethyl-2-[1-methyl-2-(phenylmethylene)hydrazino]thiazol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
5-Ethyl-2-[1-methyl-2-(phenylmethylene)hydrazino]thiazol-4(5H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of antimicrobial, antifungal, and anticancer drugs.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 5-Ethyl-2-[1-methyl-2-(phenylmethylene)hydrazino]thiazol-4(5H)-one involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can form hydrogen bonds and hydrophobic interactions with these targets, affecting their activity and function. The compound may also participate in redox reactions, influencing cellular pathways and processes .
Comparación Con Compuestos Similares
Similar compounds to 5-Ethyl-2-[1-methyl-2-(phenylmethylene)hydrazino]thiazol-4(5H)-one include other thiazole derivatives such as:
2-Aminothiazole: Known for its antimicrobial properties.
Thiazole-4-carboxylic acid: Used in the synthesis of pharmaceuticals.
Benzothiazole: Studied for its anticancer and antimicrobial activities.
What sets 5-Ethyl-2-[1-methyl-2-(phenylmethylene)hydrazino]thiazol-4(5H)-one apart is its unique combination of the thiazole ring with the hydrazino and phenylmethylene groups, which may confer distinct biological and chemical properties .
Propiedades
Número CAS |
34547-33-6 |
|---|---|
Fórmula molecular |
C13H15N3OS |
Peso molecular |
261.34 g/mol |
Nombre IUPAC |
2-[[(E)-benzylideneamino]-methylamino]-5-ethyl-1,3-thiazol-4-one |
InChI |
InChI=1S/C13H15N3OS/c1-3-11-12(17)15-13(18-11)16(2)14-9-10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3/b14-9+ |
Clave InChI |
OEXRYOWEDLZKPJ-NTEUORMPSA-N |
SMILES isomérico |
CCC1C(=O)N=C(S1)N(C)/N=C/C2=CC=CC=C2 |
SMILES canónico |
CCC1C(=O)N=C(S1)N(C)N=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



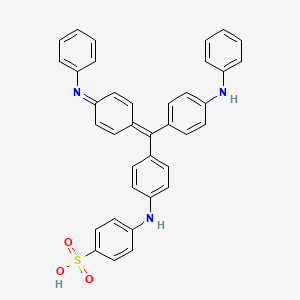
![1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2-chloroacetyl)oxime]](/img/structure/B13830403.png)
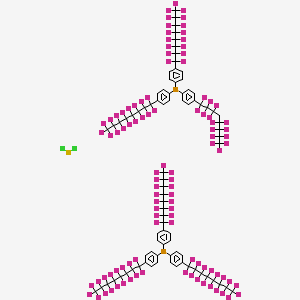
![1-[1-(Cyclohexanecarbonyl)cyclopropyl]ethanone](/img/structure/B13830420.png)
![1-(4-Aminobicyclo[2.2.2]octan-1-YL)ethan-1-one](/img/structure/B13830426.png)
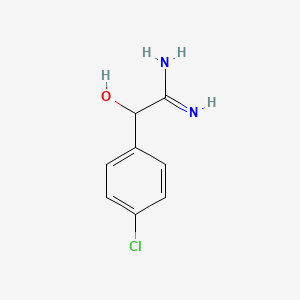
![(E)-but-2-enedioic acid;4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B13830436.png)
![[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-carbamoyloxan-2-yl]methyl benzoate](/img/structure/B13830437.png)
![(3aR,3a'R,7aR,7a'R)-2,2'-((2S,4S)-Pentane-2,4-diylbis(oxy))bis(1,3-diphenyloctahydro-1H-benzo[d][1,3,2]diazaphosphole)](/img/structure/B13830440.png)
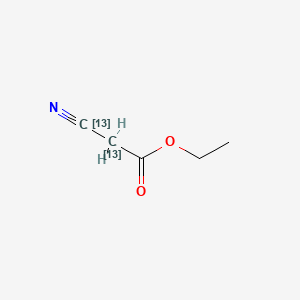
![tert-butyl N-[(2R)-2-amino-2-ethoxyethyl]carbamate](/img/structure/B13830457.png)
